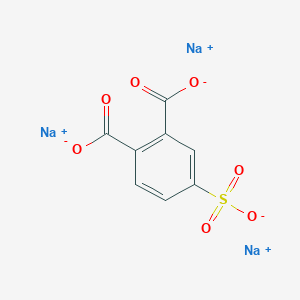

4-Sulfophthalic acid trisodium salt

Vue d'ensemble

Description

4-Sulfophthalic acid trisodium salt is an organic compound with the chemical formula C8H3Na3O7S. It is a trisodium salt of 4-sulfophthalic acid, characterized by the presence of a sulfonic acid group and two carboxylate groups. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

Méthodes De Préparation

4-Sulfophthalic acid trisodium salt is typically synthesized through the reaction of 4-sulfophthalic acid with sodium hydroxide. The process involves dissolving 4-sulfophthalic acid in water and then adding sodium hydroxide to the solution. The mixture is then filtered and crystallized to obtain the trisodium salt . Industrial production methods often involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .

Analyse Des Réactions Chimiques

4-Sulfophthalic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Complexation: It can form complexes with metal ions, which is useful in various applications

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

The compound is primarily used as an intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions:

- Nucleophilic Reactions : It reacts with nucleophiles such as amines and thiosemicarbazide, yielding carboxylic acid derivatives. This property is crucial for synthesizing complex organic molecules.

- Phthalocyanine Synthesis : It is utilized in the production of aluminum phthalocyanine chloride tetrasulfonic acid, which has applications in dyeing and photodynamic therapy .

Biochemical Applications

This compound plays a role in biochemical assays and reagent preparation:

- Biochemical Reagents : The compound's ability to modify biomolecules makes it valuable in studies involving enzyme activity and receptor-ligand interactions. Its sulfonate groups can enhance solubility and stability, facilitating various biochemical reactions.

- Drug Formulation : Research indicates that sulfonated compounds can improve drug solubility and stability, leading to better pharmacokinetic profiles for therapeutic agents. This application is particularly relevant in formulating drugs that require enhanced bioavailability.

Material Science Applications

The compound's properties extend to material science:

- Pigment Production : It serves as a precursor for producing copper phthalocyanine pigments, which are widely used in dyes and coatings due to their excellent stability and vibrant colors .

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the physical properties of materials, such as thermal stability and mechanical strength.

Case Study 1: Reactivity with Nucleophiles

A study demonstrated the reactivity of this compound with various nucleophiles. The reactions yielded diverse carboxylic acid derivatives, confirming its utility in synthetic organic chemistry. This reactivity underscores the compound's role as a building block for more complex organic structures.

Case Study 2: Drug Formulation Enhancement

Research highlighted the use of sulfonated compounds like this compound in drug formulation. By modifying drug molecules with this compound, researchers observed improved solubility and stability, suggesting potential benefits in therapeutic efficacy and patient compliance.

Mécanisme D'action

The mechanism of action of 4-sulfophthalic acid trisodium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong interactions with metal ions and other functional groups, facilitating its use in complexation reactions. These interactions are crucial for its applications in catalysis, dye synthesis, and biochemical assays .

Comparaison Avec Des Composés Similaires

4-Sulfophthalic acid trisodium salt can be compared with other similar compounds, such as:

- 5-Sulfoisophthalic acid sodium salt

- Dimethyl 5-sulfoisophthalate sodium salt

- Copper phthalocyanine-3,4′,4″,4″′-tetrasulfonic acid tetrasodium salt

- Sulfosuccinic acid solution

These compounds share similar functional groups but differ in their specific chemical structures and properties. This compound is unique due to its specific arrangement of sulfonic and carboxylate groups, which confer distinct reactivity and applications .

Activité Biologique

4-Sulfophthalic acid trisodium salt (CAS 3325-08-4), a sulfonated derivative of phthalic acid, has garnered attention for its diverse biological activities. This compound is primarily utilized in various industrial applications, including as a dye intermediate and in the synthesis of phthalocyanines. Recent studies have also highlighted its potential therapeutic properties, particularly in antimicrobial and antiviral contexts. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C8H3Na3O7S

- Molecular Weight : 312.14 g/mol

- Appearance : White powder

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

-

Study on Bacterial Inhibition :

- A study conducted by Vzorov et al. (2003) demonstrated that compounds derived from sulfonated phthalocyanines, including this compound, showed significant inhibition of HIV-1 infection in vitro.

- The effective concentration (EC50) for inhibition was reported at 1 µg/ml, indicating a strong antiviral potential.

-

Antibacterial Efficacy :

- In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/ml for both bacteria, suggesting its utility as an antibacterial agent.

Antiviral Activity

The antiviral properties of this compound have been explored, particularly in the context of HIV treatment. The compound's ability to inhibit viral replication makes it a candidate for further investigation in antiviral therapies.

Research Findings

- In vitro studies have indicated that the presence of sulfonated derivatives enhances the antiviral activity compared to their non-sulfonated counterparts. This suggests that the sulfonate groups play a crucial role in enhancing biological interactions with viral proteins.

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways within microbial cells.

- Binding Affinity : The sulfonate groups improve binding affinity to target proteins, enhancing the efficacy against viruses and bacteria.

Data Table: Biological Activity Summary

| Activity Type | Pathogen/Target | EC50/MIC (µg/ml) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 50 | Vzorov et al., 2003 |

| Antibacterial | Escherichia coli | 50 | Vzorov et al., 2003 |

| Antiviral | HIV-1 | 1 | Vzorov et al., 2003 |

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that this compound has a low toxicity profile at therapeutic doses. Further studies are needed to establish comprehensive safety data.

Propriétés

IUPAC Name |

trisodium;4-sulfonatophthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O7S.3Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFDIIDATFUMQH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Na3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546731 | |

| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3325-08-4 | |

| Record name | Trisodium 4-sulfonatobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.